molecular formula C12H12ClN3OS B7586872 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide

货号 B7586872
分子量: 281.76 g/mol
InChI 键: UYVWGLNNPMTKBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of cancer cells.

作用机制

BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of cancer cells. 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the suppression of cancer cell growth and proliferation, as well as the induction of apoptosis.
Biochemical and Physiological Effects:
4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with other cancer therapies. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

实验室实验的优点和局限性

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to enhance the efficacy of other cancer therapies. However, there are also some limitations to using 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide in lab experiments, including the need for careful dosing and monitoring to avoid toxicity, and the potential for drug resistance to develop over time.

未来方向

There are several potential future directions for the development of 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide and other BTK inhibitors. These include the development of combination therapies with other cancer drugs, the identification of biomarkers to predict response to treatment, and the exploration of new indications for BTK inhibitors beyond cancer. Additionally, there is ongoing research into the development of next-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.

合成方法

The synthesis of 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide involves several steps, starting from the reaction of 4-chloro-3-nitrobenzoic acid with N-methyl glycine. The resulting compound is then reacted with thioamide to form the thiazole moiety. The final step involves the reaction of the thiazole compound with 4-chloro-N-(3-hydroxypropyl)benzamide to form 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide.

科学研究应用

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro and in vivo studies have shown that 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide inhibits BTK activity, leading to the suppression of cancer cell growth and proliferation. 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

属性

IUPAC Name

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-14-12(17)8-2-3-10(13)11(4-8)15-5-9-6-18-7-16-9/h2-4,6-7,15H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVWGLNNPMTKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)NCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。